Product packaging for Triallylamine(Cat. No.:CAS No. 102-70-5)

Triallylamine

Cat. No.: B089441
CAS No.: 102-70-5
M. Wt: 137.22 g/mol
InChI Key: VPYJNCGUESNPMV-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Triallylamine Research

The study of allylic compounds, including this compound, has presented unique challenges and opportunities in polymer chemistry. Historically, the polymerization of allylic compounds using free radical initiators was known to be difficult, often resulting in low molecular weight products due to degradative chain transfer reactions. google.com The presence of amino groups in allylic monomers was found to further diminish the reactivity of the allyl bond in polymerization processes. google.com Early research indicated that while allyl esters could be polymerized by heating, allylamine (B125299), diallylamine (B93489), and this compound did not polymerize under similar conditions. google.com

A significant evolution in this compound research came with the discovery that its polymerization could be achieved under specific conditions, such as in the gas phase or through copolymerization using particular catalysts and solvents. google.com Further advancements were made by employing irradiation techniques for the homopolymerization and copolymerization of this compound salts. google.com This opened avenues for producing poly(this compound) with more desirable properties. Over time, research has expanded to explore this compound and its derivatives in various applications, including the development of functionalized polymers and as cross-linking agents in advanced materials. nih.govmdpi.com

Significance of this compound in Modern Chemical Science

This compound's importance in contemporary chemical science is multifaceted, stemming from its versatile reactivity. It serves as a crucial intermediate in organic synthesis and as a modifier for resins. atamanchemicals.comfishersci.ca Its three allyl groups enable it to act as an effective cross-linking agent, a property leveraged in the production of superabsorbent polymers and ion-exchange resins. atamanchemicals.comchemluyue.com

In materials science, this compound is investigated as a monomer for creating polymers and copolymers with unique characteristics like thermal stability and chemical resistance. ontosight.ai For instance, it has been used as a crosslinking agent to enhance the thermal stability and ionic conductivity of polymer composite electrolyte membranes. nih.gov Research has demonstrated that the incorporation of this compound as a crosslinking agent can significantly increase the thermal degradation activation energy of such membranes. nih.gov Furthermore, this compound is utilized in the synthesis of mesoporous polymers with potential applications in catalysis and separation technologies. atamankimya.com

Scope and Objectives of Current Research Trends on this compound

Current research on this compound is focused on harnessing its unique properties for advanced applications. A significant trend involves its use as a cross-linking agent to improve the mechanical and thermal properties of various polymeric materials. nih.govnasa.gov For example, studies are exploring its role in enhancing the thermo-oxidative stability of polyimide films and improving the ionic conductivity of polymer electrolytes for battery applications. nih.govnasa.govresearchgate.net

Another active area of investigation is the synthesis and application of this compound derivatives. Researchers are developing novel synthetic routes to create functionalized allylamines for specific purposes, such as in the pharmaceutical and cosmetic industries. wikipedia.orgmdpi.comacs.org For instance, a salt of this compound has been synthesized and evaluated as a novel thiol-reactive cross-linking agent for repairing damaged hair by regenerating disulfide bridges. mdpi.com

Furthermore, research is delving into the surface modification capabilities of this compound. Plasma polymerization of allylamine is being explored to create thin, functional coatings on various substrates. d-nb.inforesearchgate.net These coatings, rich in primary amino groups, are intended for subsequent covalent coupling reactions, for applications such as antibody immobilization. researchgate.net The optimization of plasma polymerization conditions to maximize the density of these functional groups is a key objective of this research. researchgate.net

PropertyValue
Molecular Formula C₉H₁₅N
Molar Mass 137.226 g·mol⁻¹
Appearance Colorless liquid
Odor Ammonia-like, fishlike
Density 0.809 g/cm³
Boiling Point 155.5 °C (311.9 °F; 428.6 K)
Melting Point -70 °C
Flash Point 31 °C (87°F) to 39.4 °C
Solubility in water Insoluble or slightly soluble
CAS Number 102-70-5

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15N B089441 Triallylamine CAS No. 102-70-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-bis(prop-2-enyl)prop-2-en-1-amine
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InChI

InChI=1S/C9H15N/c1-4-7-10(8-5-2)9-6-3/h4-6H,1-3,7-9H2
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InChI Key

VPYJNCGUESNPMV-UHFFFAOYSA-N
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Canonical SMILES

C=CCN(CC=C)CC=C
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Molecular Formula

C9H15N
Record name TRIALLYLAMINE
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Related CAS

28182-47-0
Record name 2-Propen-1-amine, N,N-di-2-propen-1-yl-, homopolymer
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DSSTOX Substance ID

DTXSID5026174
Record name Triallylamine
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Molecular Weight

137.22 g/mol
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Physical Description

Triallylamine appears as a colorless liquid with a fishlike odor. Density 0.800 g / cm3 and insoluble in water. Hence floats on water. Flash point 103 °F. Vapors heavier than air. May irritate skin and eyes. Used to make other chemicals., Liquid, Colorless to dark-brown liquid with a musty, ammonia-like odor; [CHEMINFO]
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Boiling Point

311 to 313 °F at 760 mmHg (NTP, 1992), 155.5 °C
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Flash Point

103 °F (NTP, 1992), 103 °F OC.
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Solubility

2.5 mg/mL (NTP, 1992), Soluble in ethanol, ethyl ether, acetone, and benzene, In water, 2,500 mg/l @ 25 °C
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Density

0.809 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.809 @ 20 °C
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Vapor Density

4.73 (Air= 1)
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Vapor Pressure

3.64 [mmHg], 3.64 mm Hg @ 25 °C
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Color/Form

Liquid, Dark brown liquid

CAS No.

102-70-5
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Melting Point

-94 °F (NTP, 1992), less than -70 °C
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Synthetic Methodologies and Reaction Pathways of Triallylamine

Contemporary Approaches for Triallylamine Synthesis

This compound, a tertiary amine with three allyl groups, is a valuable intermediate in organic synthesis. Its production is primarily centered around the reaction of allyl chloride with ammonia (B1221849), though alternative methods have been developed to address challenges in selectivity and reaction conditions.

The most established industrial method for producing this compound is the reaction of allyl chloride with ammonia, typically under heat and pressure. atamanchemicals.comatamanchemicals.com This reaction, known as ammonolysis, proceeds via a series of sequential nucleophilic substitutions. Ammonia initially reacts with allyl chloride to form monoallylamine. This primary amine can then react with another molecule of allyl chloride to yield diallylamine (B93489), which in turn can be alkylated to form the desired this compound. atamanchemicals.com A significant challenge in this process is controlling the selectivity, as the reaction often produces a mixture of mono-, di-, and triallylamines, as well as the quaternary ammonium (B1175870) salt. atamanchemicals.comorgsyn.org

To optimize the yield of a specific allylamine (B125299), reaction parameters can be manipulated. For instance, increasing the molar ratio of ammonia to allyl chloride favors the formation of the primary monoallylamine. researchgate.netresearchgate.net Conversely, a higher concentration of allyl chloride relative to ammonia would favor the production of more substituted products like this compound.

Research has focused on refining this process to improve selectivity. One approach involves the use of catalysts. The use of cuprous chloride (Cu₂Cl₂) as a catalyst in the ammonolysis of allyl chloride has been examined to control the selectivity towards mono-, di-, and this compound. researchgate.net The optimal conditions for the reaction, including temperature, reaction time, and molar ratios of reactants and catalyst, have been described by second-order polynomial regression equations. researchgate.net Another method involves carrying out the reaction in a solvent like ethanol (B145695) instead of liquid ammonia, which has been shown to improve the selectivity for monoallylamine. researchgate.net A patent describes a method where the reaction is conducted in the presence of cuprous chloride, followed by the addition of water to separate the oil and aqueous layers. An iron or aluminum compound is then added to the aqueous layer before distillation to improve the recovery of allylamine. google.com

One specific documented synthesis aimed at producing allylamine, but which illustrates the product distribution, involved reacting allyl chloride with an aqueous ammonia/methanol solution in an autoclave. The reaction proceeded at temperatures increasing from 40°C to 70°C. chemicalbook.com The resulting mixture showed a high yield of allylamine (87.8%) with much lower yields of diallylamine (3.5%) and this compound (1.2%), highlighting the challenge of directly targeting this compound in high yield with this method. chemicalbook.com

Table 1: Example of Product Distribution in the Synthesis from Allyl Chloride and Ammonia

Product Yield (%) Reaction Conditions
Allylamine 87.8 40-70°C, 6h, aqueous ammonia/methanol solution chemicalbook.com
Diallylamine 3.5 40-70°C, 6h, aqueous ammonia/methanol solution chemicalbook.com

To circumvent the issues associated with using allyl chloride, such as the formation of corrosive hydrochloric acid, alternative synthetic routes have been explored. google.com One notable alternative involves the direct reaction of allyl alcohol with ammonia. google.com This method is advantageous as the by-product is water, which simplifies the work-up process. google.com However, the reactivity of allyl alcohol is significantly lower than that of allyl chloride. google.com To overcome this, catalytic systems are employed. A process using a palladium compound combined with a multidentate phosphorus compound as a catalyst has been developed. google.com In one example, reacting allyl alcohol and ammonia at 110°C for 2 hours in the presence of a palladium chloride and 1,4-bis(diphenylphosphino)butane (B1266417) catalyst yielded a mixture of monoallylamine, diallylamine, and this compound with a 21.5% conversion of allyl alcohol. google.com

Another novel approach is the hydroamination of allene (B1206475) with ammonia. Using a specific ruthenium-based catalyst, this method allows for the selective synthesis of either allylamine or this compound by controlling the ammonia-to-allene ratio. nih.gov When an excess of allene is used relative to ammonia, this compound can be obtained with high selectivity (91%). nih.gov This atom-efficient process represents a significant advancement in creating nitrogen-carbon bonds directly from ammonia. nih.gov

Table 2: Comparison of Synthetic Routes to Allylamines

Starting Materials Catalyst/Reagents Key Advantages/Disadvantages
Allyl Chloride + Ammonia Heat, Pressure, Optional Cu₂Cl₂ atamanchemicals.comresearchgate.net Established method; produces corrosive HCl byproduct; selectivity can be low. google.com
Allyl Alcohol + Ammonia Palladium complex + Phosphorus ligand google.com Byproduct is water; lower reactivity of starting material. google.com
Allene + Ammonia Ruthenium complex nih.gov Atom-efficient; selectivity controllable by reactant ratio. nih.gov

This compound serves as a versatile building block for the synthesis of more complex molecules and derivatives. Its allyl groups can undergo a variety of chemical transformations.

For example, this compound reacts with primary aromatic amines in the presence of a ruthenium catalyst to form 2-ethyl-3-methylquinolines. atamanchemicals.com It can also undergo cycloaddition reactions. The reaction of this compound with fluorinated 1,3,4-oxadiazoles results in the formation of octahydro-2,7-methanofuro[3,2-c]pyridines. atamanchemicals.com

Another significant reaction is hydrozirconation followed by transmetalation. When this compound is treated with a hydrozirconation agent and then with germanium tetrachloride, it forms a cage-like structure, 1-aza-5-germa-5-chlorobicyclo[3.3.3]undecane. atamanchemicals.com This derivative can be further functionalized by reacting with Grignard or lithium reagents. atamanchemicals.com

Ferrocene-containing allylamine derivatives have also been synthesized. [(2‐Ferrocenylvinyl)methyl]trimethylammonium iodide, prepared from vinylferrocene, can be used to transfer a ferrocene-containing allyl group to various amines, with the reaction conditions controlling whether linear or branched isomers are formed. manchester.ac.uk

Alternative Synthetic Routes for this compound Production

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanisms and intermediates involved in this compound synthesis is crucial for optimizing reaction conditions and developing new, more efficient synthetic strategies.

In many reactions that form amines, imine or iminium ion intermediates play a crucial role. In nickel-catalyzed three-component coupling reactions to form allylic amines, GC-MS analysis has shown the in situ formation of an imine intermediate from the starting aldehyde and amide. rsc.org This imine then participates in the C-C bond formation with an alkene. rsc.org Similarly, in ruthenium-catalyzed deaminative coupling reactions to form quinolines, the mechanism is believed to proceed through the coupling of an initially formed imine and a 2-aminoarylimine substrate. marquette.edu

In the context of the Strecker reaction, kinetic studies have been performed on the reaction of benzylidene allylamine with cyanide. nih.gov These studies provide data on the formation and reactivity of the corresponding iminium ions in aqueous solutions, which are key intermediates in the formation of α-aminonitriles. nih.gov

For palladium-catalyzed aminations of allylic alcohols, a proposed mechanism involves the coordination of the palladium catalyst to the alcohol, followed by O-H bond cleavage. diva-portal.org Subsequent C-O bond cleavage leads to the formation of a palladium-π-allyl intermediate. The amine nucleophile then attacks this intermediate, and subsequent proton transfer and ligand exchange release the allylamine product and regenerate the catalyst. diva-portal.org

Kinetic studies provide quantitative insight into reaction rates and the factors that influence them. For the palladium-catalyzed amination of allylic alcohols, detailed mechanistic studies have been conducted to establish the kinetic order of each reaction component. diva-portal.org These investigations revealed that both O-H and C-O bond cleavage are involved in the rate-determining steps of the reaction. diva-portal.org

In asymmetric allylic substitutions catalyzed by iridium-phosphoramidite complexes to form allylamines, kinetic data showed that the reaction rates are first-order in the concentrations of the allylic carbonate, the amine, and the catalyst, and inverse-first order in the concentration of the product. berkeley.edu This indicates that the reaction of the iridium(I) species with the allylic carbonate is reversible and that the resting state of the catalyst is a complex with the allylamine product. berkeley.edu

Kinetic studies of the binding of templates to molecularly imprinted polymers made from poly(allylamine) have also been performed. These studies help in evaluating the diffusion mechanisms for the fine particulate polymer, which is relevant for applications in sensors and separation. nih.gov Furthermore, kinetic and equilibrium studies of the addition of cyanide to iminium ions derived from benzylidene allylamine have allowed for the calculation of rate and equilibrium constants for the reaction. nih.gov

Catalytic Enhancements in this compound Synthesis

The synthesis of this compound is significantly enhanced by the use of various catalytic systems designed to improve reaction efficiency, selectivity, and yield. The industrial production of allylamines, including this compound, often involves the reaction of allyl chloride with ammonia, which typically produces a mixture of mono-, di-, and this compound that requires subsequent separation. atamankimya.comatamanchemicals.com Research has focused on catalytic routes that offer greater control over the product distribution and allow for the use of alternative precursors, such as allyl alcohol.

Transition metal catalysts are prominent in the synthesis of allylic amines. Palladium-based catalysts, in particular, are highly effective for the amination of allylic compounds. google.comgoogleapis.com For instance, the reaction of allyl carboxylate esters with amino compounds proceeds efficiently in the presence of transition metal catalysts like palladium, platinum, and ruthenium. google.com Similarly, palladium complexes have been shown to catalyze the direct amination of allylic alcohols. orgsyn.org These reactions are noted for their high atom economy, as water is often the only byproduct. orgsyn.org

Another important class of catalysts includes copper compounds. The use of cuprous chloride (Cu₂Cl₂) as a catalyst in the ammonolysis of allyl chloride has been studied to control the selectivity towards monoallylamine, diallylamine, and this compound. researchgate.net The final product distribution in this system is highly dependent on reaction parameters such as temperature, reaction time, and the molar ratios of the reactants and catalyst. researchgate.net

Phosphorus-containing substances represent a different catalytic approach, particularly for the synthesis of allylic amines from allyl alcohol. googleapis.com Boron phosphate (B84403) has been demonstrated as an effective catalyst for this conversion. google.com Neutral Group IIA metal phosphates, such as those of calcium, strontium, and barium, have also been employed to enhance conversion while minimizing the formation of byproducts during the amination of allylic alcohols. google.com The reaction of allyl alcohol with ammonia in the presence of acid phosphate catalysts has also been reported as a selective route to allylamine. lehigh.edu Furthermore, heterogeneous catalysts like molybdenum trioxide on a titanium dioxide support (MoO₃/TiO₂) have been used for the dehydrative allylation of amines with allyl alcohol. organic-chemistry.org

Table 1: Overview of Catalytic Systems in Allylamine Synthesis

Catalyst SystemPrecursorsReaction TypeKey Research Findings
Palladium ComplexesAllyl Carboxylate Ester + AmineAllylic AminationHighly efficient transition metal catalyst for the reaction. google.com
Palladium(II) ComplexesAllylic Alcohols + AminesDirect Allylic AminationEnables C-O bond cleavage at room temperature; high atom economy. orgsyn.org
Cuprous Chloride (Cu₂Cl₂)Allyl Chloride + AmmoniaAmmonolysisSelectivity towards mono-, di-, and this compound is controlled by reaction conditions. researchgate.net
Boron PhosphateAllyl Alcohol + AmmoniaAminationDemonstrated as an effective catalyst for producing allylamine from allyl alcohol. googleapis.comgoogle.com
Group IIA Metal PhosphatesAllylic Alcohol + AmineCatalytic AminationReduces byproduct formation and enhances conversion. google.com
MoO₃/TiO₂Allyl Alcohol + AmineDehydrative AllylationSolid catalyst that can be reused without significant loss of activity. organic-chemistry.org

Purification and Isolation Techniques for High-Purity this compound

The synthesis of this compound, particularly from the reaction of allyl chloride and ammonia, invariably produces a mixture containing monoallylamine, diallylamine, and this compound. atamanchemicals.com Therefore, effective purification and isolation techniques are crucial to obtain high-purity this compound.

The primary method for separating the components of the crude product mixture on an industrial scale is fractional distillation . atamankimya.comatamanchemicals.com This technique leverages the differences in the boiling points of the allylamines to achieve separation. To prevent thermal degradation of the product, which can occur at higher temperatures, distillation is often performed under vacuum. koch-glitsch.com This allows the boiling points to be lowered, preserving the integrity of the amines.

For laboratory-scale purification or to achieve very high purity, other methods are employed. Drying followed by distillation is a common procedure for purifying amines. Crude this compound can be treated with a drying agent, such as potassium hydroxide (B78521) (KOH) pellets or calcium hydride (CaH₂), to remove residual water. researchgate.net Following the removal of the drying agent, a final distillation step yields a purified, anhydrous product. researchgate.netorgsyn.org

Chromatographic methods offer excellent separation for obtaining high-purity compounds. Column chromatography , typically using silica (B1680970) gel as the stationary phase, is a well-established laboratory technique for separating components of a mixture with high resolution. rsc.org While often used for smaller scales, it can be adapted for larger quantities. Furthermore, analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Ion Chromatography have been developed for the separation and quantification of allylamines. sielc.comresearchgate.net These methods can be scaled up to preparative HPLC for the isolation of highly pure fractions. sielc.comsielc.com

Another approach involves solvent-based separation and extraction . In some processes, the amine can be converted to a salt, which may have different solubility properties than the free base. For instance, a method for producing high-purity allyl ammonium chloride involves dissolving allylamine in a non-polar organic solvent and precipitating the salt with hydrogen chloride gas. google.com The insoluble salt is then separated, and the free amine can be regenerated. This principle of altering solubility through salt formation can be applied to complex separation challenges.

Table 2: Summary of Purification and Isolation Techniques for this compound

TechniquePrinciple of SeparationPrimary ApplicationKey Aspects
Fractional DistillationDifference in boiling points of components.Industrial scale separation of allylamine mixtures. atamanchemicals.comOften performed under vacuum to lower boiling temperatures and prevent product degradation. koch-glitsch.com
Drying and DistillationChemical removal of water followed by distillation.Final purification to achieve high-purity, anhydrous product.Common drying agents include potassium hydroxide (KOH) and calcium hydride (CaH₂). researchgate.net
Column ChromatographyDifferential adsorption of components onto a solid stationary phase (e.g., silica gel).Laboratory-scale, high-purity separation. rsc.orgAllows for fine separation of closely related compounds.
Preparative HPLCHigh-resolution separation based on partitioning between a mobile and stationary phase.Isolation of small quantities of ultra-pure material. sielc.comsielc.comScalable from analytical methods; offers very high purity.
Solvent Extraction / Salt FormationDifferential solubility of the amine or its salt in various solvents.Specialized purification schemes.Can be used to remove specific impurities or to separate the amine from a non-polar medium. google.com

Polymerization Science and Poly Triallylamine Systems

Fundamentals of Triallylamine Polymerization

The polymerization of this compound, like other allyl monomers, is significantly influenced by the high propensity for chain transfer reactions involving the abstraction of a hydrogen atom from one of the methylene (B1212753) groups adjacent to the nitrogen atom and the double bonds. This leads to the formation of a stable, less reactive allyl radical, which hinders the growth of long polymer chains.

Free radical polymerization of this compound is known to be challenging, typically resulting in polymers with low molecular weights. google.com This is primarily due to degradative chain transfer, a process where a growing polymer radical abstracts an allylic hydrogen from a monomer molecule. google.comresearchgate.net This transfer reaction terminates the growing chain and creates a new, resonance-stabilized, and less reactive allyl radical, which is slow to initiate a new chain. researchgate.net Consequently, a large concentration of initiator is often required to achieve a reasonable degree of polymerization. google.com

The polymerization process involves the standard steps of initiation, propagation, and termination. fujifilm.comfiveable.me Initiation is typically achieved using thermal initiators like azo compounds or peroxides. fujifilm.com The rate of polymerization is generally proportional to the monomer concentration and the square root of the initiator concentration. uvebtech.comyoutube.com The propagation step involves the addition of the monomer to the growing radical chain. However, the competing degradative chain transfer reaction significantly limits the kinetic chain length. google.comresearchgate.net The free radical polymerization of TAA can also lead to the formation of cyclic structures through intramolecular cyclization, in addition to cross-linked networks. google.com

Radiation-induced polymerization offers an alternative method for polymerizing this compound. This technique can be initiated by various forms of radiation, including gamma rays (like those from Co-60), X-rays, and electron beams. google.com One of the advantages of radiation polymerization is that it can sometimes proceed at higher rates and produce higher molecular weight polymers compared to conventional free radical polymerization, especially when certain additives are used. google.com

For instance, the polymerization of this compound can be significantly accelerated by the presence of inorganic acids or their metal salts. google.com Research has shown that in the presence of calcium chloride (CaCl2) and irradiated with gamma rays, the polymerization rate of allylamine (B125299) was 30 times higher than in the absence of the salt. google.com Similarly, with zinc chloride (ZnCl2) and irradiation from a nuclear reactor, the rate increased by a factor of 50. google.com This acceleration is attributed to the formation of complexes between the monomer and the acid or salt, which can alter the monomer's reactivity and reduce the impact of degradative chain transfer. tandfonline.comscholarsportal.info

Radiation-induced graft copolymerization has also been employed to attach this compound onto various substrates, such as commercial-grade fabrics, to create materials with specific functionalities. allenpress.comnih.gov

Degradative chain transfer is a major obstacle in the polymerization of allyl monomers, including this compound. google.comresearchgate.net This process involves the abstraction of a hydrogen atom from the α-methylene group of the allyl monomer by a propagating radical. This results in a resonance-stabilized allyl radical that is less reactive and less likely to initiate a new polymer chain, effectively terminating the kinetic chain. researchgate.net

Several strategies have been explored to mitigate the effects of degradative chain transfer:

Complexation with Acids: The use of protic or Lewis acids can increase the polymerization rate of allyl monomers. tandfonline.com These acids interact with the functional group of the monomer, which can decrease the stability of the C-H bond at the α-position and thus reduce the rate of degradative chain transfer. tandfonline.com This approach can convert what would be a degradative transfer into an effective chain transfer, leading to higher polymerization rates. scholarsportal.info

Addition-Fragmentation Chain Transfer (AFCT): This is a controlled radical polymerization technique that can be used to regulate the molecular weight of polymers. In some systems, allyl sulfides are used as AFCT agents. nih.govmdpi.com The process involves the addition of a propagating radical to the allyl sulfide, followed by fragmentation, which releases a new radical that can reinitiate polymerization. This provides a pathway for controlled polymer growth.

Radical Ring-Opening Polymerization (rROP): For certain cyclic allyl monomers, rROP can be an effective strategy. researchgate.netacs.org This method helps to mitigate chain transfer side reactions by rapidly rearranging the reactive radical to a more stable position through a ring-opening reaction. researchgate.net

Radiation Polymerization of this compound

Synthesis and Characterization of Poly(this compound)

The synthesis of poly(this compound) (PTAA) results in a polymer that can be tailored for various applications, often by copolymerizing it with other monomers or by creating specific porous structures.

This compound can be copolymerized with a variety of other monomers to produce polymers with a range of properties. The reactivity ratios of the comonomers determine the composition and structure of the resulting copolymer. chemrxiv.org Copolymerization can be a useful strategy to overcome some of the difficulties associated with the homopolymerization of TAA, such as low molecular weight and slow reaction rates.

For example, this compound has been copolymerized with monomers such as:

Sulfur dioxide: This copolymerization can lead to the formation of polysulfones.

Acrylonitrile and Maleic Anhydride: These copolymerizations can introduce different functional groups and modify the polymer's properties. vot.pl

2-Acrylamido-2-methyl-1-propane sulfonic acid (AMPS): Copolymers of allylamine and AMPS have been synthesized via free radical polymerization in aqueous solutions. researchgate.net

The properties of the resulting copolymers depend on the specific comonomer used and the polymerization conditions.

A notable development in the field is the synthesis of mesoporous poly(this compound), designated as MPTA-1. rsc.orgcapes.gov.br This material is synthesized through an in situ radical polymerization of this compound using a soft templating approach with an anionic surfactant, such as sodium dodecyl sulfate (B86663) (SDS), or a mixture of anionic and non-ionic surfactants. rsc.orgatamankimya.com

The synthesis typically involves dissolving the surfactant(s) in water, followed by the addition of this compound and a radical initiator like ammonium (B1175870) persulfate (APS). rsc.org The mixture is then subjected to hydrothermal treatment. The surfactant molecules form a supramolecular assembly that acts as a template around which the polymerization of this compound occurs. Subsequent removal of the surfactant template reveals the mesoporous structure. rsc.orgcapes.gov.br

Characterization of MPTA-1 using techniques like powder X-ray diffraction (XRD) and transmission electron microscopy (TEM) has shown that it possesses a disordered, wormhole-like mesoporous structure. rsc.orgatamankimya.com Nitrogen sorption analysis indicates that MPTA-1 has a bimodal pore size distribution and moderately high surface areas, in the range of 70–134 m²/g. rsc.orgcapes.gov.br The framework of MPTA-1 contains positively charged nitrogen atoms, which gives it a high capacity for anion exchange. rsc.orgcapes.gov.br

Functionalization of Poly(this compound) Polymers

The functionalization of poly(this compound) (PTA) and its derivatives, such as poly(allylamine hydrochloride) (PAH), is a critical area of research for tailoring the properties of these polymers for specific applications. publish.csiro.auresearchgate.net Post-polymerization modification is a common strategy to introduce new functional groups onto the polymer backbone, thereby altering its chemical and physical characteristics. publish.csiro.auresearchgate.netresearchgate.net This approach allows for the creation of a diverse library of functional polymers from a single precursor. researchgate.netresearchgate.net

One method of functionalization involves the amidation of poly(allylamine hydrochloride), which creates amide-linked polyelectrolytes with various tethered moieties. publish.csiro.au The success of this amidation can range from 12% to 98%, influenced by the steric and electronic properties of the reacting molecules. publish.csiro.au Another approach is the alkylation of crosslinked poly(allylamine) polymers, which can be used to modify the polymer's properties for specific uses. google.com

Surface functionalization is another key technique, particularly for applications involving interactions with other materials or biological systems. uta.educambridge.org For instance, gamma radiation can be used to graft allylamine (AA) onto the surfaces of polypropylene (B1209903) and polyethylene (B3416737) films, enhancing their adhesion and compatibility without altering their bulk properties. cambridge.org Pulsed plasma polymerization is another method to deposit thin, functional films of allylamine onto substrates. uta.edu The free amine groups on the surface of these functionalized materials provide sites for the immobilization of other molecules. uta.edu

The functionalization of nanoparticles with poly(allylamine) is also an area of active research. For example, poly(allylamine hydrochloride) has been used as a noncovalent agent to functionalize multi-walled carbon nanotubes (MWCNTs) to improve their dispersion in a poly(vinyl alcohol) (PVA) matrix. researchgate.net This results in nanocomposite membranes with enhanced transport properties. researchgate.net

The table below summarizes various methods for the functionalization of poly(this compound) and related polymers.

Functionalization MethodPrecursor PolymerReagent/TechniqueResulting FunctionalityReference
AmidationPoly(allylamine hydrochloride)Carboxylic acidsAmide-linked polyelectrolytes publish.csiro.au
AlkylationCrosslinked poly(allylamine)Aliphatic alkylating agentsAlkylated poly(allylamine) google.com
Surface GraftingPolypropylene, PolyethyleneAllylamine, Gamma radiationAmine-functionalized surface cambridge.org
Plasma PolymerizationAllylaminePulsed plasmaThin functional films uta.edu
Noncovalent FunctionalizationMulti-walled carbon nanotubesPoly(allylamine hydrochloride)Improved dispersion in PVA researchgate.net

Advanced Applications of Poly(this compound) Materials

The unique properties of poly(this compound) (PTA) and its derivatives have led to their use in a variety of advanced applications, ranging from polymer science to water treatment and specialized material production. atamankimya.comatamanchemicals.comparchem.com

This compound (TAA) serves as an effective crosslinking comonomer in polymer science. atamankimya.comparchem.com Its three allyl groups can participate in polymerization reactions, leading to the formation of a three-dimensional polymer network. google.com This crosslinking imparts insolubility and enhanced mechanical stability to the resulting polymer. google.comgoogle.com For example, TAA can be used to create crosslinked alicyclic polyimides, which exhibit high transparency and thermal stability. researchgate.net The concentration of the TAA salt during the reaction can control the degree of crosslinking in the final product. google.com In some cases, TAA is used to form inter-crosslinked structures in polymer hydrogels. science.gov

Poly(this compound) is a key component in the production of ion exchange resins. atamankimya.comatamanchemicals.comparchem.comnih.gov These resins are particularly useful as weak base anion exchangers. google.com The polymerization of this compound salts, often through irradiation, can produce quasispherical particles suitable for ion exchange applications. google.com These PTA-based resins have demonstrated a high equilibrium capacity for anions of strong acids, ranging from 6.5 to 8.6 meq./g of dry resin, which is higher than conventional poly(alkylaminomethyl styrenes). google.com The development of these resins has been significant for various demineralization and purification processes. google.comatamanchemicals.comnih.gov Poly(allylamine) (PAA) has also been investigated as a polymeric ligand for ion-exchange protein chromatography. researchgate.net

A notable application of poly(this compound) resins is in the "Sirotherm" process for water demineralization. google.comjustia.cominformit.org This thermally regenerable ion exchange process is used for the partial demineralization of brackish water. justia.com The process utilizes a mixed bed of weak acid and weak base ion exchange resins. justia.com Poly(this compound) polymers, often in the form of quasispherical particles with a mean diameter of 0.5-10 microns, serve as the weak base resin component. google.comjustia.com The key feature of the Sirotherm process is that the resins can adsorb salts from water at a lower temperature (e.g., 25°C) and then be regenerated by eluting with water at a higher temperature (e.g., 85°C), which reverses the salt adsorption. justia.com The unique titration curve of poly(this compound) is crucial for the thermal reversibility of the process. google.com

This compound is utilized as a comonomer in the production of unsaturated polyester (B1180765) resins. atamankimya.comparchem.comnih.gov In this application, it acts as a modifying agent, influencing the final properties of the resin. atamanchemicals.comatamanchemicals.com According to some reports, it can also function as a polyester activator. atamanchemicals.comatamanchemicals.com

This compound is also used in the production of certain specialized rubbers. atamankimya.comparchem.comnih.gov It can be used as an intermediate in the manufacture of rubber chemicals. atamanchemicals.comatamanchemicals.comatamanchemicals.com Additionally, it has been proposed as an initiator for the polymerization of butadiene, a key component in many synthetic rubbers. atamanchemicals.comnih.govatamanchemicals.com

The table below provides a summary of the advanced applications of poly(this compound) materials.

Application AreaSpecific UseKey Feature of this compound/Poly(this compound)Reference
Polymer ScienceCrosslinking AgentThree reactive allyl groups for network formation atamankimya.comparchem.comgoogle.com
Ion ExchangeWeak Base Anion Exchange ResinHigh anion exchange capacity atamankimya.comatamanchemicals.comgoogle.com
Water TreatmentSirotherm ProcessThermally regenerable properties, specific titration curve google.comjustia.cominformit.org
Resin ProductionComonomerModifier and activator for unsaturated polyesters atamankimya.comparchem.comnih.gov
Rubber IndustryIntermediate & InitiatorUsed in manufacturing rubber chemicals and butadiene polymerization atamankimya.comparchem.comnih.gov

Catalytic Roles and Applications of Triallylamine

Triallylamine as a Catalyst and Initiator

This compound's unique molecular structure, featuring three reactive allyl groups and a tertiary amine, allows it to participate in and promote several key industrial reactions.

Initiator for Butadiene Polymerization

This compound has been identified as an effective initiator for the polymerization of butadiene. atamanchemicals.commade-in-china.comlookchem.com In this role, it facilitates the commencement of the polymerization chain reaction, a critical step in the production of polybutadiene, a synthetic rubber with extensive applications. The use of this compound as an initiator underscores its importance in the synthesis of polymers. atamanchemicals.comatamankimya.com

Catalyst in Polyester (B1180765) Production

In the manufacturing of polyesters, this compound is utilized as a catalyst. atamanchemicals.commade-in-china.comlookchem.com It can act as an activator in the production of these polymers, which are widely used in textiles, packaging, and various other industries. atamanchemicals.com The catalytic activity of this compound in this context highlights its role in facilitating esterification and polycondensation reactions that are fundamental to polyester synthesis.

Role in Ruthenium-Catalyzed Reactions, e.g., Quinoline (B57606) Synthesis

This compound plays a crucial role as a reactant and building block in ruthenium-catalyzed reactions, particularly in the synthesis of quinolines. lookchem.comacs.orglookchemmall.com In these complex organic transformations, this compound reacts with primary aromatic amines in the presence of a ruthenium catalyst to form substituted quinolines, such as 2-ethyl-3-methylquinolines. atamanchemicals.comlookchem.comlookchem.com This reaction proceeds through a cascade amine exchange and heteroannulation process. scribd.com The versatility of this method allows for the synthesis of a variety of quinoline derivatives, which are important structural motifs in pharmaceuticals and other biologically active compounds. rsc.orgugent.be

This compound in Heterogeneous Catalysis

The polymerization of this compound gives rise to materials that are highly effective in heterogeneous catalysis, where the catalyst is in a different phase from the reactants. These polymer-based catalysts offer advantages such as ease of separation and recyclability.

Mesoporous Poly(this compound) in Base Catalysis (Aldol Condensation)

A significant application of polymerized this compound is in the creation of mesoporous poly(this compound), which serves as a highly efficient base catalyst. researchgate.netrsc.org Specifically, an alkali-exchanged form of this polymer, designated as OH-MPTA-1, has demonstrated remarkable activity in catalyzing aldol (B89426) condensation reactions. rsc.orgresearchgate.net This reaction, which involves the formation of a carbon-carbon bond, is a cornerstone of organic synthesis. nii.ac.jp The mesoporous structure of the poly(this compound) provides a high surface area and accessible active sites, enhancing its catalytic performance. osti.gov Research has shown that this catalyst is effective for the direct aldol reaction of various aromatic aldehydes with acetone. researchgate.net

Cr-Grafted Mesoporous Poly(this compound) in Sulfide Oxidation

Further functionalization of mesoporous poly(this compound) has expanded its catalytic applications. By grafting chromium (Cr) onto the polymer matrix, a material known as Cr-MPTA-1 is produced. researchgate.netrsc.orgresearchgate.net This chromium-grafted polymer has proven to be a highly effective and selective catalyst for the liquid-phase partial oxidation of sulfides to sulfoxides. researchgate.netrsc.org This transformation is of considerable importance in synthetic organic chemistry. rsc.org The Cr-MPTA-1 catalyst can be recycled multiple times without a significant loss of activity, highlighting its robustness and potential for industrial applications. rsc.orgresearchgate.net

Mechanistic Insights into this compound-Mediated Catalysis

Reaction Mechanisms in Biomass Conversion Catalysis

The catalytic activity of this compound-derived polymers in biomass conversion is primarily attributed to the functional groups introduced onto the polymer backbone, rather than the this compound unit itself acting as the catalytic center. In the case of the sulfonated polymer PDVTA-SO₃H, the mechanism is one of Brønsted acid catalysis. researchgate.netrsc.org

In the etherification of HMF to EMF, the sulfonic acid (-SO₃H) sites on the polymer surface provide protons (H⁺) that activate the hydroxyl group of HMF, facilitating nucleophilic attack by ethanol (B145695) to form an ether linkage and release a water molecule. mdpi.compreprints.org The porous structure and high surface area of the polymer ensure that the substrate molecules have efficient access to these acidic active sites. researchgate.netsci-hub.se Similarly, in the esterification of free fatty acids for biodiesel production, the sulfonic acid groups catalyze the reaction between the carboxylic acid group of the FFA and an alcohol (like methanol), leading to the formation of an ester and water. researchgate.netsci-hub.se

In more complex conversions, such as the transformation of glucose to HMF, bifunctional catalysts are often required. Research has shown that catalysts possessing both amino groups and sulfonic acid groups can be highly effective. nih.gov In such systems, the amino group, which can originate from the this compound monomer, acts as a basic site to catalyze the initial isomerization of glucose (an aldose) to fructose (B13574) (a ketose). Subsequently, the acidic sulfonic acid sites catalyze the dehydration of fructose to HMF. nih.gov This synergistic action between basic and acidic sites within a single catalytic material highlights the versatility that can be achieved by using functional monomers like this compound.

Catalytic Asymmetric Olefin Isomerization (General Allylamine (B125299) Context)

In the broader context of organic synthesis, the allylamine functional group is a well-established substrate for catalytic asymmetric isomerization, a powerful, atom-economical method for creating chiral molecules. iupac.orgfrontiersin.org This reaction typically involves the 1,3-hydrogen migration along a carbon chain, converting a prochiral allylamine into a chiral enamine or imine with high enantioselectivity. iupac.orgscispace.com

The most successful catalysts for this transformation are often cationic rhodium(I) complexes coordinated with chiral diphosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). iupac.orgacs.org While this compound itself can undergo isomerization, much of the detailed mechanistic and asymmetric work has been performed on other N,N-dialkylallylamines. researchgate.netchemrxiv.org

The precise mechanism of this rhodium-catalyzed isomerization has been a subject of study. An earlier proposed "nitrogen-triggered" mechanism has been challenged by more recent density functional theory (DFT) studies. researchgate.net The currently favored pathway is a modified allylic mechanism, which proceeds through several key steps:

Coordination: The reaction initiates with the coordination of the allylamine's nitrogen atom to the rhodium(I) center.

Isomerization to π-Complex: An intramolecular isomerization occurs, shifting the coordination from the nitrogen atom to the carbon-carbon double bond (η²-(C,C)-coordination). researchgate.net

Oxidative Addition: The catalyst then undergoes an oxidative addition of a C-H bond from the allylic position to the metal center, forming a distorted octahedral η³-allyl rhodium(III)-hydride complex. researchgate.net

Reductive Elimination: The final step involves the transfer of the hydride back to the opposing end of the allyl system (C3), followed by reductive elimination to release the isomerized enamine product and regenerate the active rhodium(I) catalyst. researchgate.net

The high enantioselectivity of the reaction is determined by the chiral environment created by the diphosphine ligand around the metal center, which dictates the facial selectivity of the C-H activation and hydride transfer steps. iupac.orgacs.org This general mechanism underscores the utility of the allylamine moiety as a substrate in sophisticated catalytic transformations.

Theoretical and Computational Studies of Triallylamine

Quantum Chemical Calculations on Triallylamine and its Derivatives

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are instrumental in understanding the intrinsic properties of this compound. fiveable.meresearchgate.net

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key descriptors of a molecule's reactivity. mun.ca The energy of the HOMO is related to the ionization potential and indicates the ability to donate electrons, while the LUMO energy relates to the electron affinity and the ability to accept electrons. For this compound, the HOMO is expected to be localized primarily on the nitrogen atom due to the lone pair, making it the primary site for electrophilic attack. The LUMO is likely distributed over the antibonding π* orbitals of the three allyl groups. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. banglajol.info

Table 1: Calculated Quantum Chemical Parameters for Amines (Illustrative)

Property Methylamine (B109427) Allylamine (B125299) This compound (Estimated)
HOMO Energy (eV) -9.7 -9.2 Lower than Allylamine
LUMO Energy (eV) 2.1 1.5 Lower than Allylamine
HOMO-LUMO Gap (eV) 11.8 10.7 Smaller than Allylamine

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that arise from rotation around single bonds. mdpi.com For this compound, with its six rotatable single bonds (three C-N and three C-C bonds), a complex conformational landscape is expected. researchgate.net The stability of different conformers is determined by a balance of steric hindrance, torsional strain, and stabilizing electronic interactions like hyperconjugation. fiveable.meresearchgate.net

Computational methods, such as molecular mechanics and quantum mechanics, are employed to perform conformational searches to identify low-energy conformers and the transition states that connect them. fiveable.memdpi.com For molecules like N-allylmethylamine, computational studies have identified multiple stable conformers resulting from rotations around the C-N and C-C bonds, with energy differences rationalized by steric and hyperconjugative effects. researchgate.net A similar approach for this compound would involve scanning the potential energy surface by systematically rotating the allyl groups. The resulting conformers would likely exhibit varying degrees of steric clash between the allyl chains.

The most stable conformer would be the one that minimizes these repulsive interactions while maximizing stabilizing intramolecular forces. It is anticipated that conformers with a more "open" or staggered arrangement of the allyl groups would be lower in energy compared to more "closed" or eclipsed conformations where the allyl groups are in close proximity. The energy barriers for interconversion between these conformers can also be calculated, providing information on the molecule's flexibility at different temperatures. biosimu.org

Electronic Structure Theory and Bonding Analysis

Molecular Dynamics Simulations of this compound Systems

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-evolution of a system of molecules, offering insights into dynamic processes and interactions in condensed phases. acs.orgacs.org

In solution, the behavior of this compound is influenced by its interactions with solvent molecules. MD simulations can be used to study the solvation of this compound in various solvents, such as water. mdpi.commdpi.com These simulations can reveal the structure of the solvation shell around the this compound molecule, including the number and orientation of solvent molecules. acs.org

MD simulations can be employed to model the polymerization of this compound. Such simulations can provide insights into the chain growth process at a molecular level. While specific MD studies on this compound polymerization were not found, studies on related systems, such as the complexation of poly(allylamine hydrochloride) (PAH) with other polymers in aqueous solution, have been performed. These simulations offer a glimpse into the conformational properties and interactions of poly(allylamine) chains.

Computational studies on the cyclopolymerization of diallylamine (B93489) derivatives have used quantum chemical methods to model the reaction mechanism. scispace.com These studies calculate the activation energies for the cyclization steps and explain the observed regioselectivity and stereoselectivity in terms of steric and electronic factors. scispace.com A similar computational approach could be applied to the polymerization of this compound to understand the kinetics and mechanism of the formation of poly(this compound). DFT calculations can be used to model the key steps of the polymerization, such as initiation, propagation, and termination, and to investigate the transition state structures and energy barriers associated with these steps.

Interactions in Solution

Reaction Mechanism Prediction and Validation using Computational Methods

Computational chemistry is a powerful tool for elucidating reaction mechanisms, predicting reaction pathways, and validating experimental observations. For this compound, theoretical studies can investigate its reactivity in various chemical transformations.

DFT calculations can be used to map the potential energy surface for a given reaction, identifying reactants, products, intermediates, and transition states. For example, a theoretical study on the gas-phase reactions of allylamine with Co⁺ used DFT to investigate various reaction mechanisms, including C-N bond activation and C-C bond activation. A similar approach could be applied to study the reactions of this compound, such as its oxidation, reduction, or participation in catalytic cycles.

By calculating the activation energies for different possible pathways, computational methods can predict the most likely reaction mechanism. For instance, in the development of catalysts for polymerization, DFT calculations can help understand how the catalyst interacts with the monomer and facilitates the reaction, guiding the design of more efficient catalysts. The results from these computational predictions can then be compared with experimental data to validate the proposed mechanism.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
N-allylmethylamine
Poly(allylamine hydrochloride)
Diallylamine
Methylamine

Computational Elucidation of Catalytic Pathways

Computational methods, particularly Density Functional Theory (DFT), have been instrumental in unraveling the intricate mechanisms of reactions involving this compound and related allylamine structures. These studies provide a molecular-level understanding of catalytic cycles, transition states, and the factors governing selectivity.

One area of focus has been the palladium-catalyzed allylation of primary amines. DFT calculations have been employed to investigate potential reaction mechanisms. acs.org One proposed pathway involves the formation of cationic hydridopalladium complexes, initiated by a metal-assisted proton shift. acs.org An alternative, more favored mechanism suggests the decomplexation of a coordinated allylammonium species. acs.org The electronic properties of ligands on the palladium catalyst significantly influence the reaction, with strong π-acceptor ligands promoting decomplexation. acs.org

DFT has also been used to study the rhodium-catalyzed hydrothiolation of allylamines. researchgate.net Calculations of free energy profiles for different pathways, such as anti-Markovnikov and Markovnikov additions, help to elucidate how the choice of bidentate phosphine (B1218219) ligands controls regioselectivity. researchgate.net For instance, ligands with smaller bite angles tend to favor the anti-Markovnikov pathway. researchgate.net

In the context of propene ammoxidation over bismuth molybdate (B1676688) catalysts, DFT studies have shed light on the formation of C-N bonds. escholarship.org These calculations support a mechanism where an allyl alkoxide species, formed on the catalyst surface, reacts with ammonia (B1221849) to produce allylamine. escholarship.org This allylamine intermediate is then further dehydrogenated to acrylonitrile. escholarship.org

Furthermore, computational modeling has been applied to understand the polymerization of allylamine and its derivatives. mdpi.comnih.gov In the development of molecularly imprinted polymers (MIPs), computational screening of functional monomers, including allylamine, helps predict the affinity and selectivity of the resulting polymer for a target molecule. nih.govcore.ac.uk These in silico methods allow for the rational design of MIPs by simulating pre-polymerization complex formation and evaluating polymer-template interactions. mdpi.comnih.gov

Table 1: Computational Methods and Catalytic Systems Studied

Catalytic SystemComputational MethodKey FindingsReference
Palladium-catalyzed allylation of primary aminesDFT (B3PW91, PCM)Two mechanisms proposed; decomplexation of allylammonium favored. Ligand electronic properties are crucial. acs.org
Rhodium-catalyzed hydrothiolation of allylamineDFTLigand bite angle controls regioselectivity between anti-Markovnikov and Markovnikov pathways. researchgate.net
Propene ammoxidation over α-bismuth molybdateDFTAllylamine is a key intermediate formed from the reaction of an allyl alkoxide with adsorbed ammonia. escholarship.org
Molecularly Imprinted Polymers (MIPs)Computational ModelingScreening of monomers like allylamine helps predict polymer affinity and selectivity. nih.govcore.ac.uk

Prediction of Novel Reactivities and Derivatives

Theoretical calculations are a powerful tool for predicting the reactivity of this compound and for designing novel derivatives with specific functionalities. By modeling the electronic structure and energetic properties of molecules, researchers can forecast their behavior in chemical reactions and their potential applications.

Structure-activity relationship (SAR) studies, aided by theoretical calculations, have been used to design new antifungal agents based on allylamine and homoallylamine structures. nih.gov These computational models help to identify the minimal structural features required for antifungal activity, thereby guiding the synthesis of more potent compounds. nih.gov

DFT calculations have also been employed to investigate the synthesis of various allylamine derivatives. For example, the mechanism of the palladium-SPRIX catalyzed aza-Wacker-type reaction to produce allylamine derivatives has been studied, revealing reaction kinetics and pathways. researchgate.net Similarly, DFT has been used to explore the 1,3-dipolar cycloaddition reactions of nitrile oxides with the allyl groups of 4-allyl-1,4-benzothiazin-3-ones, leading to the formation of novel isoxazoline (B3343090) derivatives. The calculations of HOMO-LUMO energy gaps in these new derivatives provide insights into their electronic properties and potential reactivity.

The conformational behavior of allylamine and its derivatives has been investigated using various levels of theory, such as MP2 and B3LYP. researchgate.net These studies predict the stable conformers of the molecules, which is crucial for understanding their reactivity and interactions. For allylamine itself, theoretical studies have explored its conformational landscape, which is influenced by the orientation of the nitrogen lone pair relative to the double bond. researchgate.net

Furthermore, computational methods are used to predict the properties of novel derivatives for specific applications. For instance, DFT and time-dependent DFT (TD-DFT) have been used to study the nonlinear optical (NLO) properties of newly designed 1,5-benzodiazepin derivatives, some of which incorporate amine functionalities. espublisher.com These calculations can predict properties like the first hyperpolarizability (βtot), identifying promising candidates for NLO materials. espublisher.com

Table 2: Predicted Properties and Reactivities of this compound and Derivatives

Derivative/ReactionComputational MethodPredicted Property/ReactivityReference
Homoallylamine derivativesTheoretical CalculationsMinimal structural requirements for antifungal activity. nih.gov
Isoxazoline derivatives from 4-allyl-1,4-benzothiazin-3-onesDFT (B3LYP/6–311G(d,p))HOMO-LUMO behavior and electronic properties.
Methallyl derivatives (analogous to allylamine)MP2, B3LYPConformational preferences (s-cis and gauche conformers). researchgate.net
1,5-Benzodiazepin-2-thione derivatives with amine groupsDFT, TD-DFTEnhanced nonlinear optical (NLO) properties. espublisher.com

Advanced Spectroscopic Characterization of Triallylamine and Its Polymers

Nuclear Magnetic Resonance (NMR) Spectroscopy of Triallylamine and its Polymers

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound and its corresponding polymers. By analyzing the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), detailed information about the connectivity and conformation of these molecules can be obtained.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons and their neighboring environments. In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different protons in the allyl groups are observed.

The typical ¹H NMR spectral data for this compound in a deuterated solvent like CDCl₃ shows the following characteristic peaks chemicalbook.com:

Allylic Protons (-CH₂-N): These protons, directly attached to the nitrogen atom, typically appear as a doublet.

Vinyl Protons (=CH₂): The terminal vinyl protons show complex splitting patterns due to coupling with the adjacent vinyl proton.

Vinyl Proton (-CH=): This proton, part of the C=C double bond, appears as a multiplet resulting from coupling with the adjacent vinyl and allylic protons.

The polymerization of this compound leads to significant changes in the ¹H NMR spectrum. The disappearance or significant reduction of the signals corresponding to the vinyl protons is a clear indication of successful polymerization. The spectrum of poly(allylamine) is characterized by broad signals corresponding to the saturated polymer backbone. For instance, the ¹H NMR spectrum of poly(allylamine hydrochloride) shows broad resonances for the methylene (B1212753) (-CH₂-) and methine (-CH-) protons of the polymer chain. researchgate.net

¹H NMR Chemical Shifts (δ, ppm) for this compound and Poly(allylamine)
Compound-CH₂-N=CH₂-CH=Reference
This compound~3.0-3.2 (d)~5.0-5.2 (m)~5.7-5.9 (m) chemicalbook.com
Poly(allylamine hydrochloride)Broad signals ~2.2-3.8-- researchgate.net

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule. In the ¹³C NMR spectrum of this compound, distinct peaks are observed for the allylic and vinyl carbons. nih.gov

Upon polymerization, the signals corresponding to the sp² hybridized vinyl carbons diminish, and new signals corresponding to the sp³ hybridized carbons of the polymer backbone appear. This provides further evidence of the polymerization process.

¹³C NMR Chemical Shifts (δ, ppm) for this compound
Carbon TypeChemical Shift (ppm)Reference
-CH₂-N~56 nih.gov
=CH₂~116 nih.gov
-CH=~135 nih.gov

2D NMR Techniques (e.g., COSY)

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), are instrumental in establishing the connectivity between protons within a molecule. A COSY spectrum shows correlations between protons that are coupled to each other. libretexts.orgcam.ac.uk

For this compound, a COSY experiment would show cross-peaks connecting the signals of the allylic protons with the adjacent vinyl proton, and the vinyl proton with the terminal vinyl protons. This confirms the spin-spin coupling pathways within the allyl group and helps in the unambiguous assignment of the proton signals. In the context of poly(allylamine), 2D NMR can help to understand the complex and often overlapping signals in the ¹H NMR spectrum, providing insights into the polymer's microstructure. researchgate.net

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations (stretching, bending, etc.) of chemical bonds.

Vibrational Analysis for Structural Elucidation

The IR spectrum of this compound exhibits characteristic absorption bands that are indicative of its functional groups. chemicalbook.comchemicalbook.comnist.gov These include:

C-H stretching vibrations: The sp² C-H bonds of the vinyl group and the sp³ C-H bonds of the allylic group show distinct stretching frequencies.

C=C stretching vibration: A characteristic peak for the carbon-carbon double bond is observed.

C-N stretching vibration: The stretching of the carbon-nitrogen bond also gives rise to a specific absorption band.

=C-H bending vibrations: The out-of-plane bending vibrations of the vinyl C-H bonds are also prominent.

The polymerization of this compound can be readily monitored by IR spectroscopy. The disappearance of the C=C stretching vibration and the =C-H bending vibrations are key indicators of the consumption of the allyl groups and the formation of the saturated polymer backbone. scientific.net In studies of plasma-polymerized allylamine (B125299), FTIR spectroscopy has been used to show how different plasma conditions can lead to films with varying chemical compositions. utwente.nl

Characteristic IR Absorption Bands (cm⁻¹) for this compound
Vibrational ModeWavenumber (cm⁻¹)Reference
=C-H stretch~3080 scientific.net
C-H stretch (sp³)~2800-3000 doi.org
C=C stretch~1645 doi.org
=C-H bend (out-of-plane)~910 and ~990 scientific.net

In situ ATR-FTIR for Reaction Monitoring

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a powerful technique for in-situ monitoring of chemical reactions in real-time. mdpi.comadhesivesmag.com This method is particularly useful for studying polymerization processes. An ATR probe can be immersed directly into the reaction mixture, allowing for continuous data acquisition without the need for sampling. mdpi.com

For the polymerization of this compound, an in-situ ATR-FTIR setup can be used to track the concentration of the monomer by monitoring the decrease in the intensity of the characteristic C=C stretching band. Simultaneously, the formation of the polymer can be observed by the appearance of new bands or changes in the existing bands corresponding to the polymer structure. This real-time data allows for the determination of reaction kinetics and provides valuable insights into the polymerization mechanism. The technique has been successfully applied to monitor various polymerization reactions, including those for producing pressure-sensitive adhesives. adhesivesmag.com Furthermore, ATR-FTIR has been employed to study the properties of polymer films, such as those made from poly(allylamine hydrochloride), in a hydrated state. nih.govnih.gov

Mass Spectrometry (MS) of this compound and Related Compounds

Mass spectrometry is a powerful analytical technique utilized for determining the molecular weight and elemental composition of a compound. In the context of this compound, mass spectrometry provides crucial data for its identification and characterization. The electron ionization (EI) mass spectrum of this compound is available through the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center. nist.gov

For analytical purposes, such as in high-performance liquid chromatography (HPLC), this compound can be analyzed using a reverse-phase method. atamanchemicals.comsielc.com When coupling HPLC with mass spectrometry (MS), it is often necessary to replace phosphoric acid in the mobile phase with a more volatile acid like formic acid to ensure compatibility with the MS detector. atamanchemicals.comsielc.comatamanchemicals.com This method is scalable and can be employed for the isolation of impurities in preparative separation and is also suitable for pharmacokinetic studies. atamanchemicals.comsielc.com While triethylamine (B128534) has been noted to cause a persistent memory effect and ion suppression in mass spectrometry, similar detailed findings for this compound are not as extensively documented. researchgate.net

The key identifying information for this compound is summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₁₅N nist.govnih.gov
Molecular Weight 137.2221 g/mol nist.govnih.gov
CAS Registry Number 102-70-5 nist.gov
IUPAC Name N,N-bis(prop-2-enyl)prop-2-en-1-amine nih.gov

X-ray Diffraction (XRD) and Electron Microscopy for Poly(this compound) Characterization

The structural and morphological properties of poly(this compound) and its composites are extensively studied using X-ray diffraction (XRD) and electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM).

X-ray Diffraction (XRD)

XRD analysis of poly(allylamine hydrochloride) (PAH), a derivative of polyallylamine, has shown that the polymer is typically amorphous. scientific.net The XRD pattern of PAH displays a broad and unsmooth main diffraction peak, which is characteristic of an amorphous structure. scientific.net However, in blend films with chitosan, the resulting material exhibited a semi-crystalline structure, which was found to enhance its mechanical properties. figshare.com The formation of inter-polymer complexes between polyallylamine hydrochloride and polyvinyl sulfonic acid has also been investigated using XRD to determine the strength of these complexes. ijcce.ac.irijcce.ac.ir In some layer-by-layer films, the presence of counterions like sodium and chloride can lead to the formation of nanocrystallites, which are detectable by XRD. utl.pt

Electron Microscopy (SEM and TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are invaluable for visualizing the morphology of poly(this compound)-based materials.

Poly(allylamine hydrochloride) (PAH) Composites: In composites with zinc oxide (ZnO), SEM images revealed that the addition of PAH influenced the morphology of the ZnO structures, changing them from smooth rods to rice grain-like structures. spp-online.org

Microcapsules: For microcapsules formed by layer-by-layer assembly of PAH and poly(styrene sulfonate) (PSS), SEM and TEM studies confirmed a spherical and hollow morphology. rsc.orgrsc.org The diameter of these microcapsules was determined to be in the range of 4-6 micrometers. rsc.orgrsc.org

Nanoparticles and Nanocomposites: TEM has been used to investigate poly(allylamine)-stabilized copper nanoparticles, revealing details about their size and shape. nih.gov In photocatalytic films containing titanium dioxide and gold nanoparticles, SEM and TEM were used to characterize the size and distribution of the nanoparticles within the polymer matrix. figshare.comacs.org SEM has also been employed to examine the surface morphology of magnetic allylamine modified graphene oxide-poly(vinyl acetate-co-divinylbenzene) nanocomposites. nih.gov

Fibers: SEM was used to confirm the fibrous morphology of electrospun poly(allylamine) mats. researchgate.net

The following table summarizes findings from various studies on the characterization of poly(this compound) and its related materials.

MaterialAnalytical TechniqueKey FindingsSource
Poly(allylamine hydrochloride) (PAH)XRDAmorphous structure with a wide diffraction peak between 23°-28°. scientific.net
Chitosan/PAH Blend FilmsXRDSemi-crystalline structure contributing to good mechanical properties. figshare.com
P(AlAm.HCl)/P(VSA) Inter-polymer ComplexXRD, SEMXRD confirmed the formation of strong inter-polymer complexes; SEM assessed the morphology. ijcce.ac.ir
ZnO-PAH CompositesSEM, XRDPAH addition altered ZnO morphology to rice grain-like structures; XRD confirmed the hexagonal wurtzite structure of ZnO. spp-online.org
(PAH/PSS) MicrocapsulesSEM, TEMSpherical, hollow morphology with diameters of 4-6 μm. rsc.orgrsc.org
PAH/PAA Films with TiO₂-Au NPsXRD, SEM, TEMCharacterized the size and incorporation of nanoparticles (TiO₂: 21.2 ± 0.30 nm, Au: 12.5 ± 0.05 nm). figshare.comacs.org
Poly(allylamine) Electrospun FibersSEMConfirmed fibrous morphology. researchgate.net

Biological Interactions and Toxicological Research of Triallylamine Contextualized

Mechanistic Toxicology of Allylamines in Biological Systems

The toxicity of allylamines, a class of compounds to which triallylamine belongs, is closely linked to their metabolic processing within biological systems. The primary mechanism involves enzymatic conversion into highly reactive and cytotoxic metabolites. This bioactivation is a key determinant of their tissue-specific toxicity, particularly in the cardiovascular system.

The cardiovascular toxicity of allylamine (B125299) is dependent on its metabolic conversion. nih.gov The principal pathway for this bioactivation is the oxidative deamination of the amine group by the enzyme semicarbazide-sensitive amine oxidase (SSAO), also known as benzylamine (B48309) oxidase. nih.govahajournals.org This enzyme is highly active in vascular tissues, which contributes to the targeted toxicity in these areas. nih.gov The metabolism of allylamine by SSAO results in the formation of acrolein, a highly reactive and toxic aldehyde, along with hydrogen peroxide and ammonia (B1221849). nih.gov

Studies have demonstrated that acrolein is the major toxicant responsible for the adverse effects observed. nih.gov For instance, acrolein has been detected in rat and human aorta, myocardium, and liver homogenates that were incubated with allylamine. nih.gov Following its formation, acrolein is typically conjugated with glutathione (B108866) and eventually excreted as 3-hydroxypropylmercapturic acid. nih.gov The involvement of SSAO in this toxic pathway is confirmed by studies showing that inhibitors of this enzyme, such as semicarbazide, can protect cells from allylamine-induced toxicity. nih.govnih.gov In contrast, inhibitors of monoamine oxidase are ineffective, highlighting the specific role of SSAO. nih.govnih.gov

The cellular and molecular toxicity of allylamines is primarily driven by the action of its metabolite, acrolein. nih.govoup.com Acrolein is a potent electrophile that readily reacts with cellular nucleophiles, leading to widespread cellular damage. oup.comcdc.gov One of the key mechanisms is the depletion of cellular glutathione, a critical antioxidant. This depletion impairs the cell's ability to neutralize reactive oxygen species, leading to a state of oxidative stress. nih.gov

The toxic cascade includes:

Lipid Peroxidation : Acrolein and the hydrogen peroxide co-product can induce lipid peroxidation, damaging cellular membranes. nih.govresearchgate.net

Mitochondrial Damage : Allylamine and acrolein have been shown to affect mitochondrial function, which can interfere with cellular energy production, as evidenced by reduced ATP levels in cardiac myocytes. nih.govresearchgate.net

Protein Adduct Formation : As an electrophile, acrolein can form covalent adducts with proteins, disrupting their structure and function. This is considered a key mechanism in the toxicity of various electrophilic compounds. oup.com

Phenotypic Modulation : In vascular smooth muscle cells, toxicants like allylamine can modulate growth and differentiation programs, contributing to the development of atherosclerotic-like lesions in animal models. nih.govtandfonline.com This involves complex signaling pathways, including phospholipid turnover and protein kinase C. tandfonline.com

Studies comparing the direct effects of allylamine and acrolein on cultured cardiac cells show that acrolein is significantly more potent, causing cell lysis at much lower concentrations than the parent compound. nih.gov This supports the hypothesis that the toxicity of allylamine is largely dependent on its metabolic conversion to acrolein. nih.gov

Metabolism and Bioactivation Pathways (e.g., Acrolein Formation)

Enzymatic Interactions and Inhibition Studies

This compound's interactions with specific enzymes have been a subject of targeted research, revealing inhibitory mechanisms that affect key physiological processes.

This compound has been identified as an inhibitor of the gastric H,K-ATPase, the enzyme responsible for acid secretion in the stomach. researchgate.netnih.govnih.gov It functions as an antagonist to potassium (K+) at both the luminal and cytosolic binding sites of the enzyme. researchgate.netnih.gov This interaction is pH and concentration-dependent, where this compound lowers the apparent affinity of the enzyme for K+. researchgate.netnih.gov This antagonistic effect disrupts the enzyme's catalytic cycle, which relies on K+ binding to stimulate the dephosphorylation of the enzyme and complete the ion transport process. embopress.org In leaky vesicle preparations, this compound was found to have an inhibitory constant (Ki) of 1.6 mM, markedly decreasing the enzyme's K+ affinity. nih.gov The inhibition is immediate, suggesting it interacts with the cytosolic side of the membrane. researchgate.net

Research on the quinoprotein methylamine (B109427) dehydrogenase reveals a complex interaction with allylamine. While allylamine is not an efficient substrate for this enzyme in steady-state assays, transient kinetic studies show that it rapidly reduces the enzyme's tryptophan tryptophylquinone (TTQ) cofactor. nih.gov The rate of this reduction by allylamine is even slightly faster than that by the natural substrate, methylamine. nih.gov

CompoundEnzymeObserved Interaction/EffectReference
This compoundH,K-ATPase (Gastric Proton Pump)Antagonist of the K+ site; decreases the enzyme's affinity for K+ with a Ki of 1.6 mM. nih.gov
AllylamineMethylamine DehydrogenaseActs as an alternative substrate with rapid cofactor reduction but very slow product release, resulting in apparent competitive inhibition. nih.gov

Interaction with H,K-ATPase (Gastric Proton Pump)

Genotoxicity and Mutagenicity Studies of this compound Cross-linked Polymers

The genotoxic potential of polymers cross-linked with this compound (TAA) has been evaluated to assess their safety. A series of studies on cross-linked polyacrylate polymers containing TAA as the cross-linker found no evidence of genotoxicity. colab.wsnih.gov These investigations utilized a battery of standard short-term mutagenicity assays.

The assays performed and their results are summarized below:

Salmonella mammalian microsome assay (Ames test) : This test for gene mutations in bacteria was negative. colab.wsnih.gov

L5178Y mouse lymphoma TK+/- assay : This assay, which detects gene mutations in mammalian cells, yielded negative results. colab.wsnih.gov

Unscheduled DNA Synthesis (UDS) assay : Conducted in primary cultures of rat hepatocytes, this test for DNA damage and repair was negative. colab.wsnih.gov

In vivo bone marrow cytogenetic assay : This test, which assesses chromosomal damage in rats, also produced a negative result. colab.wsnih.gov

The consistent negative outcomes across these diverse in vitro and in vivo assays indicate that the this compound cross-linked polyacrylate polymers tested are not genotoxic or mutagenic under the experimental conditions used. colab.wsnih.gov

Genotoxicity AssayTest SystemEndpoint MeasuredResult for TAA Cross-linked PolymerReference
Salmonella Mammalian Microsome AssaySalmonella typhimuriumGene MutationNegative nih.gov
L5178Y Mouse Lymphoma TK+/- AssayMouse Lymphoma CellsGene MutationNegative nih.gov
Unscheduled DNA Synthesis AssayPrimary Rat HepatocytesDNA RepairNegative nih.gov
In Vivo Bone Marrow Cytogenetic AssayRat Bone MarrowChromosome AberrationsNegative nih.gov

Biomolecular Applications and Conjugates (e.g., Poly(allylamine)-Catechin)

This compound serves as a monomer for the synthesis of poly(allylamine) (PAA), a polymer that has garnered significant attention for its use in creating biomolecular conjugates. These conjugates are designed to enhance the therapeutic properties of bioactive molecules. A notable example is the conjugation of PAA with catechin (B1668976), a flavonoid known for its antioxidant properties.

Researchers have successfully synthesized poly(allylamine)-catechin conjugates through laccase-catalyzed oxidation of catechin in the presence of poly(allylamine). researchgate.netoup.com This enzymatic process offers an environmentally friendly approach to creating these conjugates. mdpi.com The resulting poly(allylamine)-catechin conjugate is a water-soluble polymer. researchgate.net

The primary motivation for developing these conjugates is to amplify the physiological activities of catechins. oup.com While catechins themselves are effective antioxidants, their efficacy can be limited. mdpi.com Conjugation to a polymer like poly(allylamine) can improve stability and may enhance their antioxidant and enzyme-inhibitory activities. mdpi.com For instance, studies have shown that the poly(allylamine)-catechin conjugate exhibits a strong and lasting antioxidant effect against the peroxidation of low-density lipoprotein (LDL) induced by free radicals. oup.com This suggests its potential as a therapeutic agent in preventing diseases caused by free radicals. oup.com

The structure of the conjugate, with multiple catechin units attached to the poly(allylamine) backbone, is thought to prevent the intermolecular aggregation of catechins, contributing to its sustained antioxidant activity. oup.com The highly water-soluble nature of the poly(allylamine) chains also likely improves the accessibility of the conjugated catechin to free radicals within an aqueous environment. oup.com

Beyond antioxidant applications, polymers derived from allylamine, such as poly(allylamine), are utilized in other biomolecular contexts. For example, plasma-polymerized allylamine has been used to create surfaces that support DNA adsorption and cell attachment, which has applications in the development of biochips and transfection technologies. nih.gov

The table below summarizes key research findings related to poly(allylamine)-catechin conjugates.

ConjugateSynthesis MethodKey FindingsPotential Applications
Poly(allylamine)-Catechin Laccase-catalyzed oxidation of catechin in the presence of poly(allylamine)Shows good antioxidant property against LDL peroxidation. researchgate.netoup.com The conjugate demonstrated a more lasting antioxidant effect compared to unconjugated catechin. oup.comTherapeutic agent for protection against free radical-induced diseases. oup.com

Industrial and Emerging Applications of Triallylamine in Advanced Materials

Triallylamine as a Chemical Intermediate in Specialized Syntheses

The trifunctional nature of this compound makes it a valuable intermediate for introducing the allyl group into a wide range of molecules. This reactivity is harnessed in the production of specialized chemicals for the pharmaceutical, agrochemical, and broader organic chemical industries.

Pharmaceutical Intermediates

This compound is a key starting material in the synthesis of various pharmaceutical compounds and active pharmaceutical ingredients (APIs). nbinno.comontosight.ai Its derivatives, particularly allylamine (B125299), are crucial components in certain classes of drugs. For instance, allylamine derivatives are fundamental to the structure of antifungal agents like terbinafine. This compound can also be a precursor in the synthesis of sulfonamides, which are known for their antibacterial properties. nbinno.com The presence of the allyl groups allows for further chemical modifications, enabling the construction of complex molecular architectures required for therapeutic efficacy. ontosight.ai

Agrochemical and Herbicide Formulations (Allylamine derivatives)

In the agricultural sector, this compound functions as an important intermediate in the production of a variety of crop protection agents. nbinno.com It is used as a reactant in the synthesis of active ingredients for herbicides, insecticides, and fungicides. nbinno.com Specifically, it serves as a starting material for certain classes of insecticides, such as pyrethroids and neonicotinoids. nbinno.com

Emerging research focuses on the use of allylamine derivatives in advanced agrochemical formulations. For example, polymers derived from allylamine, such as polyallylamine hydrochloride, are being utilized in nanoherbicide formulations. These polymers can be used to encapsulate active herbicidal ingredients, creating a protective, hydrophilic barrier. This encapsulation facilitates a controlled-release mechanism, which helps in sustaining weed control over a longer period and improving the efficiency of the herbicide.

Organic Chemical Production

Beyond pharmaceuticals and agrochemicals, this compound is a versatile intermediate in general organic synthesis. atamanchemicals.comfishersci.ca It is employed as a catalyst or initiator in several industrial polymerization processes. For instance, it has been proposed as a catalyst for the production of polyesters and as an initiator for the polymerization of butadiene. atamanchemicals.comsx-chem.ltd

A notable application is in the synthesis of heterocyclic compounds. This compound reacts with primary aromatic amines in the presence of a ruthenium catalyst to form substituted quinolines, such as 2-ethyl-3-methylquinolines. atamanchemicals.com It is also used to produce quaternary ammonium (B1175870) compounds, which have applications as surfactants and other specialty chemicals. atamanchemicals.comatamanchemicals.com

Application in Organic Synthesis Role of this compound Resulting Product/Process Reference
Polyester (B1180765) ProductionCatalystAccelerates esterification reactions atamanchemicals.comatamanchemicals.com
Butadiene PolymerizationInitiator / Evocating AgentStarts or promotes the polymerization process atamanchemicals.comatamanchemicals.comatamanchemicals.com
Quinolone SynthesisReactantForms substituted quinoline (B57606) structures atamanchemicals.com
Quaternary Ammonium CompoundsIntermediatePrecursor for synthesis atamanchemicals.comatamanchemicals.com

This compound in Polymer and Materials Science

The three allyl groups of this compound are capable of participating in polymerization reactions, making it a valuable monomer and cross-linking agent for creating advanced materials with tailored properties. Its incorporation into polymer chains can significantly enhance mechanical, thermal, and functional characteristics.

This compound is widely used as a cross-linking agent in the production of various polymers and resins. nbinno.comatamanchemicals.com By creating chemical bridges between polymer chains, it improves the mechanical strength and thermal stability of the resulting material. nbinno.comnih.gov For example, research on PBT–EVOH polymer composite films demonstrated that the addition of this compound as a cross-linking agent effectively improved the material's resistance to thermal degradation. nih.gov In epoxy resins, it can act as a reactive diluent, increasing the flexibility and toughness of the cured resin. nbinno.com

It also serves as a co-monomer in the synthesis of functional polymers. In the production of polyacrylamide gels, this compound is included to create cross-linked structures that are used as water-soluble thickeners, flocculants, and superabsorbents. nbinno.comatamanchemicals.com Furthermore, it is a key intermediate for manufacturing ion-exchange resins, which are critical materials for water purification and chemical separation processes. atamanchemicals.comatamanchemicals.comgoogle.com

In the field of advanced materials, this compound is finding new applications. It is used as a monomer for producing photoresists, which are light-sensitive materials essential for the lithography process in semiconductor manufacturing. nbinno.com It also acts as a precursor in the synthesis of conductive polymers for electronic devices. nbinno.com A novel application involves the synthesis of mesoporous poly-triallylamine (MPTA-1), a functional polymer designed for environmental remediation. This material exhibits a high capacity for exchanging pollutant anions like chromate (B82759) and arsenate from wastewater, owing to the positively charged nitrogen atoms within its mesoporous framework. rsc.org

Polymer/Material Application Function of this compound Key Improvement/Use Reference
PBT-EVOH CompositesCross-linking AgentIncreased thermal degradation resistance and ionic conductivity nih.gov
Epoxy ResinsReactive DiluentIncreased flexibility and toughness nbinno.com
Polyacrylamide GelsCo-monomer / Cross-linkerFormation of water-soluble thickeners, flocculants, absorbents nbinno.comatamanchemicals.com
Ion-Exchange ResinsIntermediateCreates weak base anion exchange resins atamanchemicals.comgoogle.com
Alicyclic PolyimidesCross-linking StructureEnhances thermal stability researchgate.net
PhotoresistsMonomerPattern transfer in semiconductor lithography nbinno.com
Mesoporous Polymers (MPTA-1)Monomer (Self-cross-linker)High-efficiency removal of pollutant anions rsc.org

Q & A

Q. What are the standard methodologies for synthesizing triallylamine, and how can researchers ensure reproducibility?

this compound is typically synthesized via the reaction of allyl chloride with ammonia under controlled heat and pressure . To ensure reproducibility, researchers should:

  • Document precise molar ratios, reaction temperatures, and pressure conditions.
  • Use high-purity reagents and validate intermediates via spectroscopic techniques (e.g., NMR, FTIR).
  • Follow NIH guidelines for reporting experimental conditions, including catalyst use and reaction time .
  • Reference primary literature protocols for cross-verification .

Q. What key chemical properties of this compound must be considered during experimental design?

Key properties include:

  • Density (0.800 g/cm³) and water insolubility , necessitating phase-separation techniques in aqueous reactions .
  • Flammability (flash point: 103°F) , requiring explosion-proof equipment and inert atmospheres for high-temperature reactions .
  • Reactivity with oxidizing agents and acids , mandating compatibility checks with reaction vessels (e.g., avoid aluminum or zinc containers) .

Q. How should researchers mitigate safety risks when handling this compound?

  • Store in tightly sealed, corrosion-resistant containers in well-ventilated areas away from ignition sources .
  • Use personal protective equipment (PPE) such as nitrile gloves and chemical goggles to prevent skin/eye irritation .
  • Neutralize spills with non-reactive absorbents (e.g., vermiculite) and avoid water due to immiscibility .

Q. What is the role of this compound in polymer synthesis, and how can its efficacy be validated?

this compound acts as a catalyst in polyester production and an initiator in butadiene polymerization . To validate efficacy:

  • Monitor polymerization kinetics via gel permeation chromatography (GPC) to assess molecular weight distribution.
  • Compare reaction yields and polymer stability against control experiments without this compound .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound across studies?

  • Perform meta-analyses of reaction conditions (e.g., solvent polarity, temperature gradients) to identify outliers .
  • Conduct controlled replication studies using standardized protocols from primary literature .
  • Use multivariate regression to isolate variables affecting catalytic performance (e.g., impurity levels, moisture content) .

Q. What strategies optimize this compound’s reactivity in hydrozirconation and transmetalation reactions?

  • Pre-activate zirconium catalysts to enhance selectivity during hydrozirconation .
  • Adjust stoichiometric ratios of germanium tetrachloride to minimize byproduct formation in transmetalation .
  • Employ low-temperature reaction conditions (-20°C to 0°C) to stabilize intermediates .

Q. Which analytical techniques are most effective for monitoring this compound’s cycloaddition reactions with fluorinated oxadiazoles?

  • Real-time FTIR to track carbonyl group disappearance.
  • High-resolution mass spectrometry (HRMS) to confirm product structures (e.g., octahydro-2,7-methanofuro[3,2-c]pyridines) .
  • X-ray crystallography to resolve stereochemical outcomes in bicyclic products .

Q. How can mechanistic studies elucidate this compound’s role in quinoline synthesis?

  • Use isotopic labeling (e.g., deuterated this compound) to trace reaction pathways via GC-MS .
  • Perform computational modeling (DFT calculations) to identify transition states and rate-determining steps .
  • Compare kinetic isotope effects (KIEs) to distinguish between radical and ionic mechanisms .

Q. What are the reproducibility challenges in scaling this compound-mediated reactions from lab to pilot plant?

  • Address heat dissipation inefficiencies by implementing segmented flow reactors .
  • Quantify batch-to-batch variability in this compound purity using HPLC and adjust catalyst loading accordingly .
  • Validate scalability via DOE (design of experiments) to optimize parameters like mixing speed and residence time .

Methodological Best Practices

  • Data Interpretation : Cross-validate contradictory results using orthogonal techniques (e.g., NMR and Raman spectroscopy) .
  • Ethical Reporting : Disclose all experimental anomalies (e.g., unexpected exotherms) in publications to aid peer review .
  • Literature Synthesis : Use citation management tools to track evolving applications of this compound in polymer science and medicinal chemistry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.